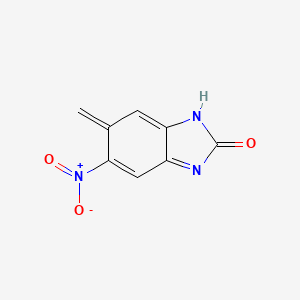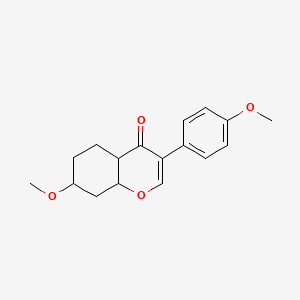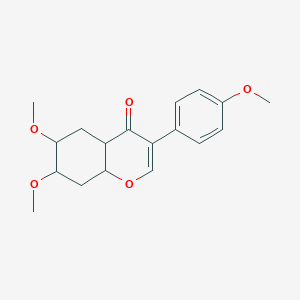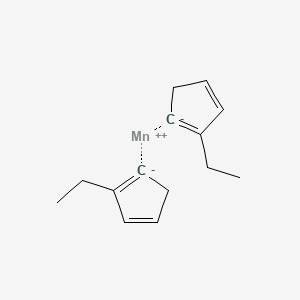
Manganocene, 1,1'-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganocene, 1,1’-diethyl- is an organometallic compound that belongs to the class of metallocenes. It is a derivative of manganocene, where the hydrogen atoms on the cyclopentadienyl rings are replaced by ethyl groups. This compound is known for its unique properties, including its thermochromic behavior and its ability to form various coordination complexes.
準備方法
Synthetic Routes and Reaction Conditions
Manganocene, 1,1’-diethyl- can be synthesized through the reaction of manganese(II) chloride with sodium cyclopentadienide, followed by the introduction of ethyl groups. The general reaction is as follows: [ \text{MnCl}_2 + 2 \text{CpNa} \rightarrow \text{Cp}_2\text{Mn} + 2 \text{NaCl} ] where Cp represents the cyclopentadienyl ligand. The ethylation can be achieved using ethyl halides under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for manganocene, 1,1’-diethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes the use of large-scale reactors for the initial synthesis and subsequent purification steps to ensure the desired product’s quality and purity.
化学反応の分析
Types of Reactions
Manganocene, 1,1’-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can introduce various functional groups onto the cyclopentadienyl rings.
科学的研究の応用
Manganocene, 1,1’-diethyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly for the production of high molecular weight polyethylene.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metallocene interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, including magnetic materials and nonlinear optical materials.
作用機序
The mechanism by which manganocene, 1,1’-diethyl- exerts its effects involves its ability to form coordination complexes with various ligands. The compound’s unique electronic structure allows it to interact with different molecular targets, including enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
Manganocene: The parent compound, manganocene, has similar properties but lacks the ethyl groups.
1,1’-Dimethylmanganocene: Another derivative where the hydrogen atoms are replaced by methyl groups.
Ferrocene: A similar metallocene with iron instead of manganese.
Uniqueness
Manganocene, 1,1’-diethyl- is unique due to its ethyl groups, which impart different steric and electronic properties compared to its parent compound and other derivatives. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H18Mn |
|---|---|
分子量 |
241.23 g/mol |
IUPAC名 |
2-ethylcyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChIキー |
ZEWCKGZTOUGVJB-UHFFFAOYSA-N |
正規SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


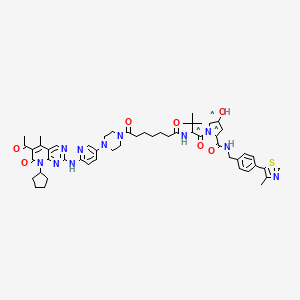
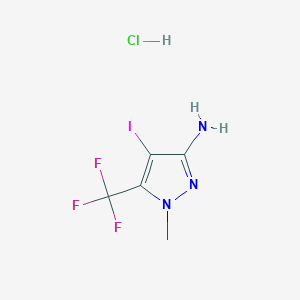
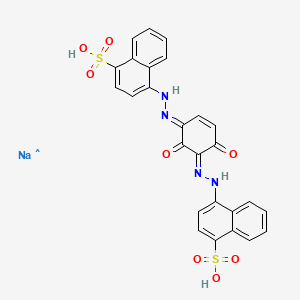
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
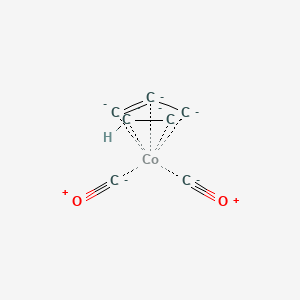
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
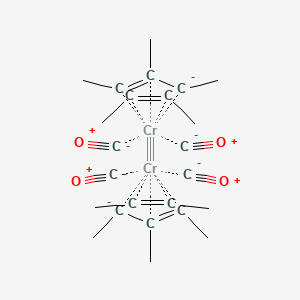


![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
